3,5-dimethoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide
Description
3,5-Dimethoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide (Compound S471-0664) is a pyrimidine derivative featuring a benzamide core substituted with 3,5-dimethoxy groups and a piperidine ring linked to a 2-methyl-6-(trifluoromethyl)pyrimidine moiety . Its molecular formula is C20H23F3N4O3, with a molecular weight of 424.42 g/mol.
Properties
IUPAC Name |
3,5-dimethoxy-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O3/c1-12-24-17(20(21,22)23)11-18(25-12)27-6-4-14(5-7-27)26-19(28)13-8-15(29-2)10-16(9-13)30-3/h8-11,14H,4-7H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFVUUNUZBQQJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC(=CC(=C3)OC)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: S471-0664’s 3,5-dimethoxy groups contrast with halogen (e.g., 7j’s 4-chloro) or trifluoromethyl (e.g., 7k’s 3-fluoro-4-trifluoromethyl) substituents in analogues. Methoxy groups enhance solubility but may reduce metabolic stability compared to halogens.
- Synthetic Efficiency : Yields for analogues range from 35.2% (14c) to 76.2% (6f) , but S471-0664’s yield data are unavailable.
Physicochemical Properties and Drug-Likeness
- Lipophilicity : The trifluoromethyl group in S471-0664 increases lipophilicity (logP ~3.5 estimated), comparable to 5o and 7k, which may enhance membrane permeability but reduce aqueous solubility.
- Molecular Weight : At 424.42 g/mol, S471-0664 adheres to Lipinski’s rule of five, unlike bulkier analogues (e.g., 14c, MW ~463.43 g/mol) .
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